molecular formula C10H15N3O5 B595430 5-Methylisocytidine CAS No. 159639-80-2

5-Methylisocytidine

Cat. No.: B595430
CAS No.: 159639-80-2
M. Wt: 257.246
InChI Key: JUFWRFOUTDSMSO-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisocytidine: is a modified nucleoside that is structurally similar to cytidine, a component of RNA It features a methyl group attached to the fifth carbon of the cytidine base, which can influence its pairing properties and stability in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methylisocytidine typically involves the modification of cytidine or its derivatives. One common method includes the methylation of isocytidine. For instance, this compound can be synthesized from 2’-O-5-dimethyluridine via a series of steps including tosylation, anhydro nucleoside formation, and ring opening . Another approach involves the direct regioselective alkylation of isocytidine with propargyl bromide under phase-transfer conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process would typically include steps such as methylation, purification, and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 5-Methylisocytidine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the nucleoside, potentially affecting its stability and pairing properties.

    Reduction: Although less common, reduction reactions can alter the functional groups attached to the nucleoside.

    Substitution: This is a key reaction for modifying the nucleoside, such as replacing the methyl group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of modified nucleosides with different functional groups.

Scientific Research Applications

5-Methylisocytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methylisocytidine involves its incorporation into nucleic acids, where it can influence base pairing and stability. The methyl group at the fifth carbon can enhance the binding affinity and specificity of nucleic acid interactions. This modification can also affect the recognition and processing of nucleic acids by enzymes, thereby influencing various biological processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which provides distinct chemical and biological properties. This makes it particularly useful in applications requiring modified nucleic acids with enhanced stability and specificity.

Biological Activity

5-Methylisocytidine (m5iC) is a nucleoside derivative of cytidine that has garnered attention for its role in various biological processes, particularly in the context of RNA modifications and their implications in health and disease. This article provides a comprehensive overview of the biological activity of m5iC, including its mechanisms, implications in disease, and potential therapeutic applications.

1. Overview of this compound

This compound is structurally characterized by the addition of a methyl group at the 5-position of the isocytidine base. This modification is part of a broader category of nucleoside modifications that influence RNA stability, translation efficiency, and cellular responses to stress. The presence of m5iC has been documented in various types of RNA, including tRNA and rRNA, where it plays critical roles in cellular function.

2.1 RNA Modifications

The incorporation of m5iC into RNA molecules can affect their structural conformation and stability. Research indicates that m5iC modifications can enhance the fidelity of codon-anticodon interactions during translation, thereby optimizing protein synthesis . Additionally, m5iC has been implicated in regulating stress responses by modulating the stability and translation of specific mRNAs .

2.2 Interaction with Cellular Pathways

Studies have shown that m5iC modifications can influence various signaling pathways within cells. For instance, alterations in m5iC levels have been associated with changes in gene expression patterns relevant to oncogenesis and other diseases . The modification's role in epigenetic regulation is particularly noteworthy, as it can affect transcriptional activity through its impact on chromatin structure.

3.1 Cancer Research

Recent studies have highlighted the potential of m5iC as a biomarker for cancer diagnosis and prognosis. For example, elevated levels of 5-methylcytosine (m5C), closely related to m5iC, have been identified as significant indicators in colorectal cancer (CRC) diagnosis, showing superior discrimination compared to traditional biomarkers . The use of m5C levels in peripheral blood immune cells demonstrated high accuracy in distinguishing CRC patients from healthy controls (AUC = 0.909) .

3.2 Autoimmune Diseases

The involvement of m5iC in immune responses suggests its potential role in autoimmune diseases. Alterations in RNA modifications, including m5iC levels, may contribute to dysregulated immune responses observed in conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) . Understanding these modifications could lead to novel therapeutic strategies aimed at restoring normal immune function.

4.1 Colorectal Cancer Diagnosis

A study involving peripheral blood samples from CRC patients revealed that m5C levels significantly increased with disease progression and metastasis. The results indicated that m5C could serve as a promising non-invasive biomarker for CRC diagnosis . The findings were validated through rigorous statistical analyses, including ROC curve assessments.

Biomarker Training Set AUC Validation Set AUC
m5C0.8880.909
CEA0.739-
CA19-90.669-
CA1250.629-

4.2 Melanoma Prognosis

In cutaneous melanoma research, lower expression levels of 5-methylcytosine were correlated with poorer overall survival rates among patients . The study utilized immunohistochemistry to assess 5-mC expression levels across different tumor stages, establishing a direct link between hypomethylation and adverse clinical outcomes.

5. Conclusion and Future Directions

The biological activity of this compound presents significant implications for understanding cellular function and disease mechanisms. Its role as a modifier in RNA highlights its importance in translational regulation and potential therapeutic applications.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which m5iC influences gene expression.
  • Exploring its potential as a therapeutic target or biomarker across various diseases.
  • Investigating the interplay between different RNA modifications and their collective impact on cellular physiology.

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing 5-methylisocytidine-containing PNAs, and how can reproducibility be ensured?

  • Methodology : Synthesis typically involves alkylation of this compound with chloroamide derivatives (e.g., chloroamide7) under DCC-mediated coupling, followed by benzyl ester cleavage to yield the final PNA monomer . Reproducibility requires strict adherence to stoichiometric ratios, temperature control, and purification via HPLC. Detailed protocols should include step-by-step reaction monitoring (e.g., TLC, NMR) and validation using mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound-modified nucleic acids?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm nucleobase methylation and PNA backbone integrity.
  • Circular Dichroism (CD) to assess helical RNA/PNA binding conformations.
  • Isothermal Titration Calorimetry (ITC) to quantify binding affinity (ΔG, Kd) .
  • Melting Temperature (Tm) analysis to evaluate thermal stability of RNA-PNA hybrids .

Q. How does this compound improve PNA-RNA binding compared to natural nucleobases?

  • Methodology : Comparative studies using ITC and Tm analysis show that this compound enhances binding affinity by ~10–15% for C-G inversions in polypurine RNA tracts due to optimized hydrogen bonding and steric compatibility. However, selectivity remains low, necessitating co-use with other modified bases (e.g., 2-pyrimidinone) for sequence-specific targeting .

Advanced Research Questions

Q. How can researchers optimize the low-yield synthesis of this compound-PNA monomers?

  • Methodology : Systematic variation of reaction conditions (e.g., solvent polarity, catalyst loading) combined with Design of Experiments (DoE) can identify yield-limiting factors. For example, substituting DCC with EDC/HOBt may improve coupling efficiency. Post-synthetic purification via reverse-phase HPLC with trifluoroacetic acid gradients enhances monomer purity . Statistical tools like ANOVA should be applied to isolate significant variables .

Q. What strategies address the low sequence selectivity of this compound in RNA recognition?

  • Methodology :

  • Base pairing combinations : Pair this compound with complementary modifications (e.g., 3-oxo-2,3-dihydropyridazine) to exploit cooperative binding effects.
  • pH optimization : Conduct binding assays at pH 6.0–6.5 to stabilize protonation states critical for hydrogen bonding .
  • Structural modeling : Use molecular dynamics simulations (e.g., AMBER) to predict base-pairing geometries and guide PNA sequence design .

Q. How should discrepancies in reported binding affinities of this compound-PNA complexes be resolved?

  • Methodology :

  • Standardize assay conditions : Control ionic strength (e.g., 100 mM NaCl), temperature (25°C), and RNA secondary structure (pre-annealing).
  • Cross-validate techniques : Compare ITC-derived Kd values with surface plasmon resonance (SPR) or electrophoretic mobility shift assays (EMSA).
  • Meta-analysis : Apply random-effects models to aggregate data from multiple studies, accounting for heterogeneity in experimental setups .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-mediated RNA interactions?

  • Methodology :

  • Non-linear regression : Fit binding curves using the Hill equation to estimate cooperativity coefficients.
  • Bootstrap resampling : Quantify confidence intervals for Kd and EC50 values.
  • Multivariate analysis : Identify confounding variables (e.g., RNA length, GC content) using partial least squares regression .

Q. Data Management and Reproducibility

Q. How can researchers ensure transparency in reporting this compound-related data?

  • Methodology :

  • FAIR principles : Deposit raw NMR/ITC datasets in repositories (e.g., Zenodo) with unique DOIs.
  • MIAME-compliant reporting : Document experimental parameters (e.g., buffer composition, instrument calibration) in supplemental materials .
  • Negative results : Publish non-binding PNA variants or failed synthesis attempts to avoid publication bias .

Properties

IUPAC Name

2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(11)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFWRFOUTDSMSO-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.